molecular formula C6H9N3O2S B13592926 Ethyl (5-amino-1,2,4-thiadiazol-3-yl)acetate CAS No. 92738-69-7

Ethyl (5-amino-1,2,4-thiadiazol-3-yl)acetate

Cat. No.: B13592926
CAS No.: 92738-69-7
M. Wt: 187.22 g/mol
InChI Key: KBTRLAKKCJYDDT-UHFFFAOYSA-N
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Description

Ethyl 2-(5-amino-1,2,4-thiadiazol-3-yl)acetate is a heterocyclic compound containing a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(5-amino-1,2,4-thiadiazol-3-yl)acetate can be synthesized through a multi-step process. One common method involves the reaction of thiosemicarbazide with carbon disulfide in ethanol under reflux conditions to form 5-amino-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with ethyl 2-bromoacetate in the presence of potassium hydroxide to yield ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)thioacetate .

Industrial Production Methods

Industrial production methods for ethyl 2-(5-amino-1,2,4-thiadiazol-3-yl)acetate typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-amino-1,2,4-thiadiazol-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(5-amino-1,2,4-thiadiazol-3-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Ethyl 2-(5-amino-1,2,4-thiadiazol-3-yl)acetate can be compared with other thiadiazole derivatives, such as:

Properties

CAS No.

92738-69-7

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

ethyl 2-(5-amino-1,2,4-thiadiazol-3-yl)acetate

InChI

InChI=1S/C6H9N3O2S/c1-2-11-5(10)3-4-8-6(7)12-9-4/h2-3H2,1H3,(H2,7,8,9)

InChI Key

KBTRLAKKCJYDDT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NSC(=N1)N

Origin of Product

United States

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